molecular formula C12H10Br2N2 B1631323 5,5'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 92642-09-6

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No. B1631323
CAS RN: 92642-09-6
M. Wt: 342.03 g/mol
InChI Key: OESAKGGTMNBXLT-UHFFFAOYSA-N
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Description

5,5’-Bis(bromomethyl)-2,2’-bipyridine is a ligand that is synthesized by the reaction of bromine and 2-aminopyridine . It has been evaluated for its ability to form an amide bond with chloride ions and to bind anions such as nitrate .


Synthesis Analysis

The synthesis of 5,5’-Bis(bromomethyl)-2,2’-bipyridine involves the reaction of bromine and 2-aminopyridine . More detailed information about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The structure of 5,5’-Bis(bromomethyl)-2,2’-bipyridine was investigated by 1H and 13C NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .


Chemical Reactions Analysis

5,5’-Bis(bromomethyl)-2,2’-bipyridine has shown electrochemical behavior in titrations . More detailed information about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Bis(bromomethyl)-2,2’-bipyridine include a molecular weight of 342.03 g/mol . It is a solid at room temperature .

Scientific Research Applications

Application 1: Fine Organic Synthesis and Bactericidal Compound

  • Summary of the Application : The compound “5,5’-Bis(bromomethyl)-2,2’-bipyridine” is a promising reagent for fine organic synthesis and a potential bactericidal compound .
  • Methods of Application or Experimental Procedures : The structure of this compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations at the PBE/3ξ level of theory were used to determine the pathway of conformational transformations and the potential barriers for internal rotation of aromatic and N(CH3)2 groups .
  • Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .

Application 2: Synthesis of 2,2’-Bipyridine Derivatives

  • Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2,2’-bipyridine derivatives .
  • Methods of Application or Experimental Procedures : The structure of the compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations were used to determine the pathway of conformational transformations .
  • Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .

Application 3: Synthesis of 1,3-Dioxane Derivatives

  • Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 1,3-dioxane derivatives .
  • Methods of Application or Experimental Procedures : The structure of the compound was studied by 1H and 13C NMR spectroscopy and X-ray analysis .
  • Results or Outcomes : The study found that its molecules in crystal adopt a chair conformation, whereas equilibrium between energy-degenerate chair invertomers exists in solution at room temperature .

Application 4: Synthesis of 2,2-Dimethyl-1,3-dioxane Derivatives

  • Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2,2-dimethyl-1,3-dioxane derivatives .
  • Methods of Application or Experimental Procedures : The structure of the compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations were used to determine the pathway of conformational transformations .
  • Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .

Application 5: Synthesis of 2-[4-(Dimethylamino)phenyl]-1,3-dioxane Derivatives

  • Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2-[4-(dimethylamino)phenyl]-1,3-dioxane derivatives .
  • Methods of Application or Experimental Procedures : The structure of the compound was studied by 1H and 13C NMR spectroscopy, X-ray diffraction (XRD) analysis, and quantum-chemical calculations by the DFT PBE/3ζ method .
  • Results or Outcomes : The study found that its molecules in crystal adopt a chair conformation, whereas equilibrium between energy-degenerate chair invertomers exists in solution at room temperature .

Safety And Hazards

The safety data sheet for 5,5’-Bis(bromomethyl)-2,2’-bipyridine indicates that it is hazardous . The hazard statements include H302+H312-H314, which refer to harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

Future Directions

5,5’-Bis(bromomethyl)-2,2’-bipyridine has been used in the synthesis of porous organic polymers for chemical sensing and highly efficient adsorption of methyl orange . It is also a promising reagent for fine organic synthesis and a potential bactericidal compound .

properties

IUPAC Name

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESAKGGTMNBXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453629
Record name 5,5'-bis(bromomethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(bromomethyl)-2,2'-bipyridine

CAS RN

92642-09-6
Record name 5,5'-bis(bromomethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org
G Li, H Fang, D Jiang, G Zheng - New Journal of Chemistry, 2018 - pubs.rsc.org
Microporous POP-1 has been successfully synthesized and displays a remarkable capability to selectively adsorb and separate MO dyes. Furthermore, Eu3+@POP-1 can be easily …
Number of citations: 5 pubs.rsc.org
SH Moon, TH Kim, KM Park - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C18H16N6·2CH3OH, was prepared by the reaction of 5,5′-bis(bromomethyl)-2,2′-bipyridine with imidazole. The main molecule lies on an inversion center …
Number of citations: 1 scripts.iucr.org
J Hodacová, M Buděšínský - Organic Letters, 2007 - ACS Publications
2,2‘-Bipyridine-5,5‘-dicarbaldehyde has been prepared in two steps by enamination of 5,5‘-dimethyl-2,2‘-bipyridine with Bredereck's reagent, and subsequent oxidative cleavage of the …
Number of citations: 45 pubs.acs.org
S Park, SH Moon, TH Kim, KM Park - Acta Crystallographica Section …, 2011 - scripts.iucr.org
The title compound, C20H22N62+·2PF6−, was prepared by the reaction of 5,5′-bis(bromomethyl)-2,2′-bipyridine with 1-methylimidazole. The main molecule lies on an inversion …
Number of citations: 2 scripts.iucr.org
MH Shu, CY Duan, WY Sun, YJ Fu… - Journal of the …, 1999 - pubs.rsc.org
A new tris-bipyridine ligand 5,5′-bis[2-(2,2′-bipyridin-6-yl)-ethyl]-2,2′-bipyridine (L) was synthesized, and complexes [ML3][PF6]2·2EtOH·0.5H2O [M = Ni(II), 1 M = Fe(II), 2] were …
Number of citations: 1 pubs.rsc.org
GR Newkome, AK Patri, E Holder… - European Journal of …, 2004 - Wiley Online Library
The latest synthetic strategies to prepare 2,2′‐bipyridine and its mono‐substituted, symmetrical and unsymmetrical 3,3′‐, 4,4′‐, 5,5′‐, and 6,6′‐disubstituted derivatives are …
R Ziessel, M Hissler, G Ulrich - Synthesis, 1998 - thieme-connect.com
The synthesis of various acyclic and macrocyclic complexing agents bearing bipyridine or bipyridine N, N'-dioxide substituents is reported. These ligands, which possess three, four, or …
Number of citations: 13 www.thieme-connect.com
P Geotti-Bianchini, T Darbre… - Organic & biomolecular …, 2013 - pubs.rsc.org
Peptide dendrimer BP1 was obtained by double thioether bond formation between 5,5′-bis(bromomethyl)-2,2′-bipyridine and two equivalents of peptide dendrimer N1 (Ac-Glu-Ser)8(…
Number of citations: 23 pubs.rsc.org
F Cheng, C He, M Ren, L Yao, N Tang - Inorganic Chemistry …, 2014 - Elsevier
Three bridging ligands 5,5′-bis[(4,5-diazafluoren-9-ylimino)methyl]-2,2′-bipyridine (L 1 ), 5,5′-bis[2-(4,5-diazafluoren-9-ylimino)phenoxymethyl]-2,2′-bipyridine (L 2 ), 5,5′-bis[4-(4…
Number of citations: 6 www.sciencedirect.com

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